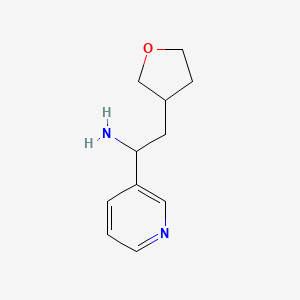
2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine
Overview
Description
2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine is a compound that features a pyridine ring and an oxolane ring connected by an ethanamine chain
Preparation Methods
The synthesis of 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Ethanamine Chain: This can be achieved through a reductive amination reaction where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Cyclization to Form the Oxolane Ring: The oxolane ring can be formed through an intramolecular cyclization reaction, often involving the use of a strong acid or base as a catalyst.
Attachment of the Pyridine Ring: The final step involves the attachment of the pyridine ring to the ethanamine chain, which can be achieved through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression pathways.
Comparison with Similar Compounds
Similar compounds to 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine include:
2-(oxolan-3-yl)-1-(pyridin-2-yl)ethan-1-amine: This compound has a similar structure but with the pyridine ring attached at a different position.
2-(oxolan-3-yl)-1-(pyridin-4-yl)ethan-1-amine: Another similar compound with the pyridine ring attached at a different position.
2-(oxolan-2-yl)-1-(pyridin-3-yl)ethan-1-amine: This compound has the oxolane ring attached at a different position.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(oxolan-3-yl)-1-pyridin-3-ylethanamine |
InChI |
InChI=1S/C11H16N2O/c12-11(6-9-3-5-14-8-9)10-2-1-4-13-7-10/h1-2,4,7,9,11H,3,5-6,8,12H2 |
InChI Key |
MQOKQNRIDBJWKR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CC(C2=CN=CC=C2)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














